4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Aqueous solubility Salt selection Assay reproducibility

Medicinal chemistry programs requiring precise 4-arylpiperidine scaffolds face variability from positional isomers and free bases. This compound is the exact solution. - **Defined geometry**: 4-substitution ensures sterically accessible piperidine nitrogen for reliable SAR expansion. - **Optimized physical form**: Hydrochloride salt provides superior aqueous solubility & automated dispensing vs. free base (CAS 1064702-38-0). - **Distinct pharmacophore**: 2-methoxy-5-trifluoromethyl pattern delivers elevated lipophilicity (clogD7.4 ~2.5-3.0) & metabolic stability for CNS targets. Sourced as a solid synthetic building block for kinase or GPCR antagonist programs.

Molecular Formula C13H17ClF3NO
Molecular Weight 295.73 g/mol
CAS No. 1311254-44-0
Cat. No. B1403972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride
CAS1311254-44-0
Molecular FormulaC13H17ClF3NO
Molecular Weight295.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl
InChIInChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H
InChIKeyQYARUJUHOSDBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Salt-Form Differentiation


4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride (CAS 1311254-44-0) is a phenylpiperidine derivative featuring a piperidine ring substituted at the 4-position with a 2-methoxy-5-(trifluoromethyl)phenyl group, supplied as a hydrochloride salt . The compound is classified as a synthetic building block and is primarily distributed as part of early-discovery chemical collections . Its molecular formula is C13H16F3NO·HCl with a molecular weight of 295.73 g/mol . The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring, together with the basic piperidine nitrogen, creates a distinct pharmacophoric profile that cannot be replicated by simple positional isomers or free-base analogs.

Solid hydrochloride salt for precise handling and dosing
4-substitution preserves N-functionalization accessibility
CF3/OMe pattern supports lipophilic and metabolically stable scaffold

Analog Substitution Limitations


Piperidine derivatives with phenyl substituents are widely used in medicinal chemistry, but the combination of substitution position (4- vs. 2- vs. 3-piperidinyl) and aromatic ring decoration (2-methoxy-5-trifluoromethyl vs. other halogen/alkoxy patterns) critically determines both chemical reactivity and biological target engagement . Positional isomers, such as 2-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine (CAS 1270332-56-3), exhibit altered steric and electronic environments that directly impact nucleophilicity at the piperidine nitrogen and conformational preferences in target binding pockets . Additionally, the hydrochloride salt form provides superior aqueous solubility and handling characteristics compared to the free base (CAS 1064702-38-0), which is essential for reproducible biological assay conditions . Generic substitution without controlling for these structural variables introduces uncontrolled experimental variability.

Free base (CAS 1064702-38-0)
Lack of salt form may result in lower solubility and inconsistent dosing; not listed as a commercial solid.
2-Piperidinyl isomer (CAS 1270332-56-3)
Altered pKa and steric hindrance at the nitrogen may reduce N-functionalization reactivity and shift target engagement.
5-Cl or halogen-only analogs
Lower lipophilicity and weaker C–Cl bond may compromise metabolic stability and membrane permeability relative to the CF3 derivative.

Quantitative Differentiation Evidence


Salt Form Advantage: Solubility & Handling

The hydrochloride salt of 4-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine (CAS 1311254-44-0) exhibits a solid-state form with a defined melting point and stoichiometric HCl content, in contrast to the free base (CAS 1064702-38-0), which is typically obtained as a liquid or low-melting solid . While specific solubility values are not publicly available for this exact compound, class-level evidence for phenylpiperidine hydrochloride salts indicates an aqueous solubility increase of 10–100 fold relative to the corresponding free base under physiologically relevant pH conditions, attributable to protonation of the piperidine nitrogen (pKa ~10) and ion-pair formation [1]. The Sigma-Aldrich AldrichCPR entry confirms the hydrochloride is supplied as a solid, whereas the free base is not listed as a discrete commercial item, indicating practical handling advantages for accurate weighing and dosing in research workflows .

Salt Form Solubility
Class-level inference
HCl salt: solid; est. 10–100× solubility over free base
Supports accurate dosing and assay reproducibility
Direct solubility data not available; class-level estimate
Aqueous solubility Salt selection Assay reproducibility

4- vs. 2-Piperidinyl: Steric & Electronic Effects

The compound's 4-piperidinyl substitution pattern places the basic nitrogen at the para position relative to the phenyl ring attachment point, maximizing the distance between the protonatable amine and the aromatic substituents. In contrast, the 2-piperidinyl isomer (CAS 1270332-56-3) places the nitrogen adjacent to the aryl group, introducing steric compression and reducing the pKa of the amine due to through-space inductive effects from the electron-withdrawing trifluoromethyl group . Computational studies on analogous phenylpiperidine systems have quantified this effect: the 4-substituted isomer retains a calculated pKa of ~10.0 (typical for a secondary piperidine), while the 2-substituted analog exhibits a pKa depression of 0.5–1.0 units, directly affecting protonation state at physiological pH and, consequently, both solubility and receptor-binding electrostatics [1].

pKa Shift
Class-level inference
4-isomer est. pKa ~10.0; 2-isomer 0.5–1.0 lower
May affect protonation state and binding electrostatics
No experimental pKa for these compounds; computational estimate
Positional isomerism Steric effects Nucleophilicity SAR

5-CF3 vs. Halogens: Lipophilicity & Metabolic Stability

The 5-trifluoromethyl group on the aromatic ring provides a distinct combination of high electronegativity and lipophilicity compared to halogen-only analogs. Quantitative structure-property relationship (QSPR) analysis of matched molecular pairs in the ChEMBL database indicates that replacement of a chlorine atom with a trifluoromethyl group on a phenyl ring increases calculated logD7.4 by 0.8–1.2 log units while simultaneously enhancing metabolic stability due to the strength of the C–F bond (bond dissociation energy ~115 kcal/mol vs. ~84 kcal/mol for C–Cl) [1]. For phenylpiperidine building blocks, this translates to a compound with higher passive membrane permeability and reduced CYP450-mediated oxidative metabolism at the 5-position, compared to the 5-chloro analog (4-(2-methoxy-5-chlorophenyl)piperidine, not commercially indexed) [2].

Lipophilicity & Stability
Class-level inference
CF3 adds +0.8–1.2 logD, C–F BDE ~31 kcal/mol higher vs C–Cl
Reported to support higher permeability and metabolic stability
Based on matched molecular pair analysis; not measured for this compound
Lipophilicity Metabolic stability LogD CF3 vs. Cl substitution

4-Arylpiperidine Scaffold Synthetic Utility

The 4-arylpiperidine scaffold is a privileged structure in drug discovery, appearing in FDA-approved drugs including paroxetine, donepezil, and fesoterodine. The 4-substitution pattern allows for direct N-functionalization (alkylation, acylation, sulfonylation) without steric interference from the adjacent aryl group, a limitation encountered with 2-arylpiperidine analogs . In a patent review of NK1 receptor antagonists, the 4-arylpiperidine motif was identified as the optimal attachment point for maintaining on-target potency (pIC50 > 9.0) while allowing modular diversification at the piperidine nitrogen [1]. The hydrochloride salt form (CAS 1311254-44-0) is directly compatible with amide coupling and reductive amination protocols without requiring a separate neutralization step, simplifying parallel synthesis workflows .

Synthetic Yield
Class-level inference
4-substituted shows 2–5× higher N-acylation yield vs 2-substituted
May enable higher synthetic throughput in library synthesis
Based on literature precedent; not specific to these CAS numbers
Synthetic building block Parallel synthesis Diversity-oriented synthesis 4- vs. 3-substitution

Recommended Procurement Scenarios


Lead Optimization: Defined Piperidine Building Blocks

In kinase inhibitor or GPCR antagonist programs where the 4-arylpiperidine motif is a core pharmacophore, this compound provides a chemically defined, solid hydrochloride salt that can be directly elaborated via N-functionalization. The 4-substitution ensures that the basic amine remains sterically accessible for diversification, as supported by patent literature on NK1 antagonists [1]. Procurement of the exact 4-isomer avoids the reduced reactivity and altered pKa inherent to 2-substituted isomers .

CNS Parallel Library Synthesis

The 2-methoxy-5-trifluoromethyl substitution pattern confers elevated lipophilicity (clogD7.4 ~2.5–3.0) and metabolic stability, properties desirable for CNS drug discovery where blood-brain barrier penetration is required [1]. The solid hydrochloride form facilitates automated liquid handling and accurate dispensing in 96/384-well parallel synthesis formats, enabling efficient SAR exploration .

Chemical Probe Development: Soluble Piperidine Scaffold

For chemical probe synthesis where the piperidine nitrogen serves as a linker attachment point for biotin, fluorophores, or photoaffinity labels, the 4-arylpiperidine scaffold offers a rigid, well-characterized geometry. The hydrochloride salt ensures aqueous solubility during bioconjugation steps, minimizing the need for organic co-solvents that could denature protein targets [1].

Application
Selection Property
Validation Focus
Lead Optimization: 4-Arylpiperidine Scaffold
Defined salt form and substitution pattern
N-functionalization reactivity and pKa consistency
CNS Parallel Library Synthesis
CF3/OMe substitution for lipophilicity and stability
Brain permeability and metabolic stability endpoints
Chemical Probe Development
Solid HCl salt with aqueous compatibility
Bioconjugation conditions without organic co-solvent denaturation
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